Erythromycin lactobionate is a soluble salt of erythromycin, which is classified under the macrolide group of antibiotics. It is specifically designed for intravenous administration and is utilized in treating various bacterial infections. Erythromycin itself is derived from the bacterium Streptomyces erythraeus and works primarily by inhibiting protein synthesis in susceptible bacteria. Erythromycin lactobionate is known for its stability and solubility, making it suitable for clinical use when oral administration is not feasible .
Erythromycin lactobionate is classified as an antibiotic within the macrolide class. This class of antibiotics is characterized by their macrocyclic lactone structure, which allows them to bind effectively to bacterial ribosomes. The compound is synthesized from erythromycin, which originates from the fermentation of Streptomyces erythraeus. The lactobionate form enhances the drug's solubility, particularly for intravenous applications .
The synthesis of erythromycin lactobionate involves the formation of a salt between erythromycin and lactobionic acid. The process typically includes:
The final product appears as a white to off-white lyophilized powder, which must be reconstituted before use .
Erythromycin lactobionate has a complex molecular structure characterized by its macrolide backbone. The chemical structure can be represented as:
The structural formula indicates that erythromycin lactobionate consists of a macrolide ring attached to a sugar moiety, which enhances its pharmacokinetic properties .
Erythromycin lactobionate undergoes several chemical reactions relevant to its functionality:
Erythromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by blocking the transpeptidation/translocation process during translation. Consequently, this action disrupts bacterial growth and replication without affecting nucleic acid synthesis directly .
Erythromycin lactobionate is primarily used in clinical settings for:
Erythromycin biosynthesis originates from the soil bacterium Saccharopolyspora erythraea, a Gram-positive actinomycete whose genome harbors the 60-kb ery gene cluster. This cluster encodes large modular polyketide synthases (PKSs; EryAI, EryAII, EryAIII) that assemble the macrolide core (6-deoxyerythronolide B; 6-DEB) via sequential condensation of one propionyl-CoA and six methylmalonyl-CoA extender units [5] [9]. Key regulatory elements include:
Table 1: Core Genes in Erythromycin Biosynthesis
Gene | Function | Product Role |
---|---|---|
eryAI–AIII | Polyketide synthase modules | Synthesize 6-deoxyerythronolide B |
eryF | Cytochrome P450 hydroxylase | Converts 6-DEB to erythronolide B |
eryB | Deoxysugar biosynthesis (l-mycarose) | Attaches first sugar moiety |
eryC | Deoxysugar biosynthesis (d-desosamine) | Attaches second sugar moiety |
bldD | Transcriptional regulator | Activates ery cluster expression |
Industrial strains (e.g., HOE107) exhibit enhanced bldD expression during production phases, correlating with higher erythromycin A titers. Strain engineering via UV mutagenesis or targeted gene knockouts (e.g., pkeA1–A4, rpp) eliminates competitive pathways, boosting yields by 28–40% [3] [10].
Erythromycin Lactobionate (200mg) is synthesized by reacting erythromycin base with lactobionic acid—a sugar acid derived from lactose oxidation. The enzymatic cascade involves:
Table 2: Enzymatic Systems for Lactobionic Acid Production
Enzyme Source | Reaction Conditions | Conversion Efficiency | Key Advantage |
---|---|---|---|
Paraconiothyrium sp. KD-3 | pH 5.5, 39°C, 10–20% (w/v) lactose | 100% (18.5% w/v) | High stability at low pH |
Microdochium nivale | Rotary jet head reactor, 600L scale | >98% | Scalable O₂ transfer efficiency |
Zymomonas mobilis | GFOR/GL system, pH 6.4, fructose cosubstrate | 75% (510 mmol/L) | Dual production of LBA/sorbitol |
Critical process parameters include pH control (optimally 5.5–6.4) to stabilize enzymes and avoidance of strong alkalis (e.g., >25% NaOH) during neutralization to prevent lactobionic acid degradation [2] [6]. Immobilized enzymes adsorbed onto cation-exchange resins enable batch recycling, reducing production costs [4].
Commercial erythromycin lactobionate production integrates microbiological and chemical processes, with optimization focusing on:
Strain Engineering
Fermentation Media Design
Process Control
Table 3: Fermentation Parameters for Enhanced Erythromycin Yield
Parameter | Optimal Condition | Impact on Titer |
---|---|---|
Temperature | 28–34°C | Maximizes P450eryF activity |
pH | 7.2 (fermentation) | Stabilizes erythromycin secretion |
Bagasse concentration | 20 g/L | 28% increase vs. glucose |
Aeration rate | 1.0 vvm (air/volume/min) | Prevents O₂ limitation |
Cultivation time | 11 days | Aligns with peak production phase |
Post-fermentation, erythromycin is extracted via chloroform separation and crystallized as the base prior to salt formation. Integration of CRISPR-Cas9 systems for rpsL/rsmG gene editing further elevates industrial titers, addressing pandemic-driven demand surges [9] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1